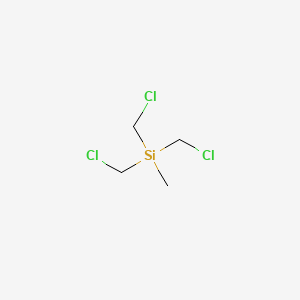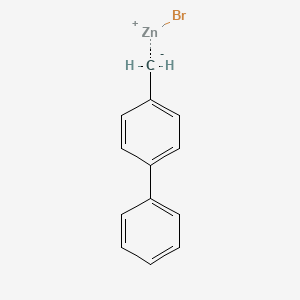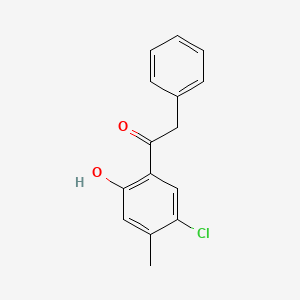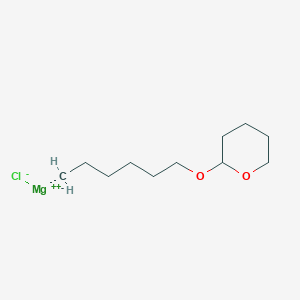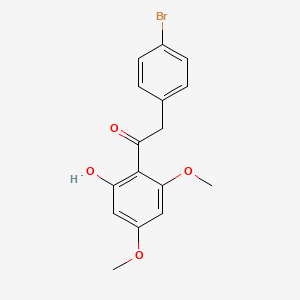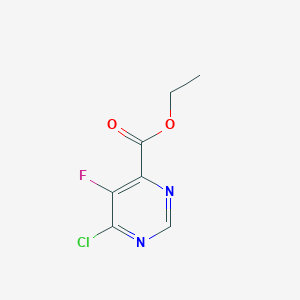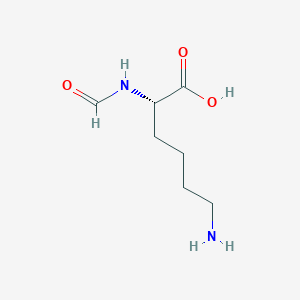
For-L-Lys-OH
Übersicht
Beschreibung
“For-L-Lys-OH” is a derivative of the amino acid Lysine . It is widely used as a nutrition supplement in feed, food, and beverage industries as well as a chemical intermediate . It also shows potential as a feedstock to produce other high-value chemicals for active pharmaceutical ingredients, drugs, or materials .
Synthesis Analysis
The synthesis of Lysine derivatives like “this compound” involves innovative fermentation methods . The synthesis of N α-Fmoc-l-Lys [N ε- (2-deoxy-d-glucos-2-yl),N ε-Boc]-OH, which is a similar compound, has been achieved by treating 7-cyanopropylmalonic ester with nitrous acid .Molecular Structure Analysis
The molecular formula of Lysine is C6H14N2O2 . The structure of an amino acid like Lysine allows it to act as both an acid and a base . At a certain pH value (different for each amino acid), nearly all the amino acid molecules exist as zwitterions .Chemical Reactions Analysis
Lysine can act as both an acid and a base . It has this ability because at a certain pH value, nearly all the amino acid molecules exist as zwitterions . If acid is added to a solution containing the zwitterion, the carboxylate group captures a hydrogen (H+) ion, and the amino acid becomes positively charged .Physical And Chemical Properties Analysis
Lysine has a molecular weight of 146.18756 g/mol . It is soluble in water at 1500 g/L at 25 °C . The boiling point of Lysine is 311.5±32.0 °C at 760 mmHg .Wissenschaftliche Forschungsanwendungen
For-L-Lys-OH has a wide range of applications in the medical, pharmaceutical, and biotechnological fields. It has been used in the synthesis of peptides and proteins, as well as in the development of drugs, vaccines, and diagnostic tests. It has also been used in the study of enzyme kinetics and the regulation of gene expression. Additionally, it has been used in the study of the structure and function of proteins and enzymes, and in the development of new therapeutic agents.
Wirkmechanismus
Target of Action
For-L-Lys-OH, also known as Fmoc-Lys-OH, is a derivative of the essential amino acid L-lysine . It is commonly used in the synthesis of active compounds . The primary targets of this compound are proteins and enzymes that interact with L-lysine .
Mode of Action
The mode of action of this compound involves its interaction with its targets, leading to changes in their function. For instance, L-lysine α-oxidase (LO), one of L-amino acid oxidases, deaminates L-lysine with the yield of H2O2, ammonia, and α-keto-ε-aminocaproate . This dual mechanism of action, depletion of L-lysine and formation of H2O2, targets tumor growth .
Biochemical Pathways
This compound affects several biochemical pathways. One of the key pathways is the L-lysine metabolic pathway. In plants, this includes the saccharopine pathway to α-aminoadipate and decarboxylation of lysine to cadaverine . Another pathway is the dehydrogenase pathway involved in the synthesis of L-lysine in Corynebacterium glutamicum .
Pharmacokinetics
It is known that the compound’s bioavailability can be influenced by its chemical structure and the environment in which it is administered .
Result of Action
The result of this compound’s action can vary depending on the context. For instance, in the context of cancer treatment, the action of L-lysine α-oxidase, which deaminates L-lysine, has been reported to have cytotoxic, antitumor, antimetastatic, and antitumor activity .
Vorteile Und Einschränkungen Für Laborexperimente
For-L-Lys-OH is a relatively easy to synthesize molecule, and it has a wide range of applications in the medical, pharmaceutical, and biotechnological fields. However, it is important to note that the reaction of this compound with hydrochloric acid can generate toxic by-products, and so it is important to ensure that the reaction is carried out in a safe and controlled environment. Additionally, this compound is not very stable in solution, and so it is important to take steps to ensure that it is stored and handled properly.
Zukünftige Richtungen
For-L-Lys-OH has a wide range of potential future applications in the medical, pharmaceutical, and biotechnological fields. It could be used to develop new drugs, vaccines, and diagnostic tests, as well as to study the structure and function of proteins and enzymes. Additionally, it could be used to develop new therapeutic agents, and to study the regulation of gene expression. Finally, it could be used to study the metabolism of carbohydrates, lipids, and proteins, and to study the synthesis of hormones and other signaling molecules.
Synthesemethoden
For-L-Lys-OH is synthesized from the reaction of this compound with hydrochloric acid. The reaction is carried out in an aqueous solution, and the resulting product is a white crystalline powder. The reaction is typically carried out at room temperature, and the reaction rate can be increased by increasing the temperature of the solution. The reaction is typically complete within a few hours, and the resulting product is of high purity.
Biochemische Analyse
Biochemical Properties
For-L-Lys-OH interacts with various enzymes, proteins, and other biomolecules. The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), indicating its role in the formation of peptides . The Fmoc group is rapidly removed by base, which is essential in peptide synthesis .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. For instance, in type 2 diabetic patients, L-lysine supplementation improved glycemic control, decreased protein glycation, and insulin resistance . This indicates that this compound could potentially influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The mechanism of action of this compound at the molecular level involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The Fmoc group in this compound is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), indicating its role in the formation of peptides .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been observed in various studies. For instance, Fmoc or Boc mono-substituted cyclo(L-Lys-L-Lys)s were synthesized and served as organogelators enabled to form stable thermo-reversible organogels .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, in a study on rats, L-lysine supplementation improved glycemic control, decreased protein glycation, and insulin resistance .
Metabolic Pathways
This compound is involved in several metabolic pathways. L-lysine catabolic routes in plants include the saccharopine pathway to a-aminoadipate and decarboxylation of lysine to cadaverine .
Eigenschaften
IUPAC Name |
(2S)-6-amino-2-formamidohexanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O3/c8-4-2-1-3-6(7(11)12)9-5-10/h5-6H,1-4,8H2,(H,9,10)(H,11,12)/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIEIRDDOGFQXEH-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)O)NC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCN)C[C@@H](C(=O)O)NC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101346973 | |
| Record name | Formyl-l-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101346973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19729-28-3 | |
| Record name | Formyl-l-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101346973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the significance of conformationally restricted dipeptides like Ac-L-(αMe)Phe-L-Lys-OH in relation to sweeteners?
A1: Researchers have synthesized conformationally restricted dipeptides, such as Ac-L-(αMe)Phe-L-Lys-OH and Ac-D-(αMe)Phe-L-Lys-OH, as potential sweeteners. These compounds are analogs of "anti-aspartame-type" sweeteners. Interestingly, both compounds were found to be tasteless. [] X-ray diffraction studies, including a detailed structural analysis of Ac-D-(αMe)Phe-L-Lys-OH, helped explain the lack of sweet taste in these compounds using a sweet perception model. [] This research highlights the importance of specific spatial arrangements of chemical groups for eliciting a sweet taste response.
Q2: How is For-L-Lys-OH used in peptide synthesis, specifically in creating collagen-like structures?
A2: this compound, often utilized in its protected form Boc-Gly-L-Pro-L-Lys-OH, plays a crucial role in synthesizing collagen-like peptides. [] These peptides mimic the repeating Gly-Pro-X sequence characteristic of collagen. Researchers employed a stepwise approach, combining Boc-Gly-L-Pro-L-Lys-OH with other tripeptides like Boc-Gly-L-Pro-L-Pro-OH and Boc-L-Ala-Gly-L-Pro-OH to create oligopeptides of defined lengths. [] Subsequently, these oligopeptides are covalently linked, forming longer polypeptides with structures resembling collagen.
Q3: Can you elaborate on the use of tetrahydrothiazole-2-thione in the synthesis of this compound derivatives?
A3: Tetrahydrothiazole-2-thione (TTT) offers a more efficient method for selectively protecting the side chain amino group of this compound compared to traditional reagents. [] This method involves the formation and subsequent decomposition of a lysine-copper complex. TTT is used to decompose this complex, yielding Nα-Boc-Nε-Fmoc-L-Lys-OH, a derivative with a selectively protected side chain. [] This technique is advantageous due to its speed, completeness of reaction, and ease of byproduct removal.
Q4: What unique structural features were observed in the crystal structure of a D,L-alternating peptide incorporating this compound?
A4: Researchers investigated the crystal structure of a D,L-alternating peptide, H-(L-Tyr-D-Tyr)4-L-Lys-OH, incorporating this compound at the C-terminus. [] The peptide crystallized in a tetragonal system, forming a double-stranded right-handed antiparallel β-helix. [] Two molecules were present in the asymmetric unit, showcasing the complexity of this structure. This specific arrangement, revealed through X-ray diffraction, provides valuable insights into the three-dimensional conformation and potential biological activities of D,L-alternating peptides containing this compound.
Q5: How are neo-C-glycopeptides incorporating this compound synthesized and what is their potential application?
A5: Neo-C-glycopeptides, incorporating this compound as a structural element, have been synthesized as potential tools for studying carbohydrate-protein interactions. [] A key step involves coupling a protected dipeptide, α-N(Fmoc)-ε-N(tBoc)-L-Lys-Gly-OBn, derived from this compound, with various α-C-galactose derivatives. [] This coupling reaction utilizes DCC/HOBt conditions. The resulting neo-C-glycopeptides are envisioned as probes to understand and potentially modulate these crucial biological interactions.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Methyl-2,5-diazaspiro[3.5]nonane dihydrochloride](/img/structure/B6307333.png)
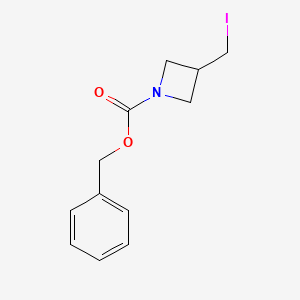
![6-Bromothieno[3,2-b]pyridin-2-amine](/img/structure/B6307337.png)

![Methyl 5-azaspiro[2.4]heptane-7-carboxylate hydrochloride](/img/structure/B6307363.png)
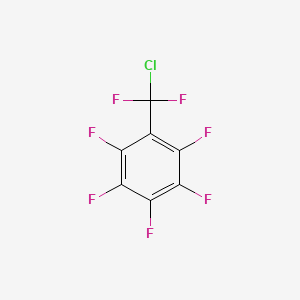
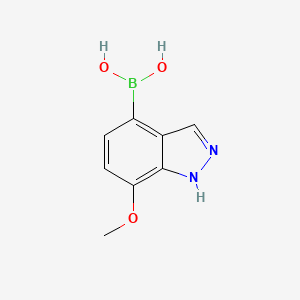
![5-[(Z)-2-Furylmethylidene]-2-thioxo-1,3-thiazolan-4-one](/img/structure/B6307382.png)
